Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate is an organic compound with a complex structure that includes an ethyl ester, a benzoyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate typically involves a multi-step process:
-
Formation of the Benzoyl Intermediate: : The initial step involves the acylation of 4-(diethylamino)aniline with an appropriate acyl chloride, such as benzoyl chloride, in the presence of a base like pyridine. This reaction forms 4-(diethylamino)benzoyl chloride.
-
Amidation Reaction: : The benzoyl chloride intermediate is then reacted with glycine ethyl ester hydrochloride in the presence of a base such as triethylamine. This step forms the desired this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the benzoyl group to a benzyl alcohol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate has several applications in scientific research:
-
Medicinal Chemistry: : It is explored as a potential intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the diethylamino group.
-
Materials Science: : The compound can be used in the development of novel polymers and materials with specific electronic or optical properties.
-
Biological Studies: : It serves as a probe in biochemical assays to study enzyme interactions and receptor binding due to its unique structural features.
-
Industrial Applications: : The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate depends on its application:
Pharmaceuticals: It may interact with specific receptors or enzymes, modulating their activity through binding interactions facilitated by the diethylamino and benzoyl groups.
Materials: In materials science, its electronic properties are harnessed to create conductive or luminescent materials.
Comparison with Similar Compounds
Ethyl 2-{[4-(diethylamino)benzoyl]amino}acetate can be compared with similar compounds such as:
-
Ethyl 2-{[4-(dimethylamino)benzoyl]amino}acetate: : This compound has a dimethylamino group instead of a diethylamino group, which may affect its reactivity and binding properties.
-
Ethyl 2-{[4-(diethylamino)benzoyl]amino}propionate: : This compound has a propionate ester instead of an acetate ester, influencing its solubility and reactivity.
Uniqueness
The presence of the diethylamino group in this compound imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. Its structural complexity also allows for diverse chemical modifications, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C15H22N2O3 |
---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
ethyl 2-[[4-(diethylamino)benzoyl]amino]acetate |
InChI |
InChI=1S/C15H22N2O3/c1-4-17(5-2)13-9-7-12(8-10-13)15(19)16-11-14(18)20-6-3/h7-10H,4-6,11H2,1-3H3,(H,16,19) |
InChI Key |
BVCBPQAXQCJZEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.